molecular formula C23H16N4O5S B12375159 VEGFR-2/c-Met-IN-1

VEGFR-2/c-Met-IN-1

Katalognummer: B12375159
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: PGDNXOPWONVEIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VEGFR-2/c-Met-IN-1 is a dual tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor-2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met). These receptors are critical mediators of tumor angiogenesis, proliferation, and metastasis. VEGFR-2/c-Met-IN-1 exhibits inhibitory activity against VEGFR-2 and c-Met with IC50 values of 138 nM and 74 nM, respectively, demonstrating potent antitumor effects in preclinical studies .

Eigenschaften

Molekularformel

C23H16N4O5S

Molekulargewicht

460.5 g/mol

IUPAC-Name

4-[[4-(2,4-dioxo-1H-quinazolin-3-yl)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C23H16N4O5S/c28-19(26-22(33)24-15-9-5-14(6-10-15)21(30)31)13-7-11-16(12-8-13)27-20(29)17-3-1-2-4-18(17)25-23(27)32/h1-12H,(H,25,32)(H,30,31)(H2,24,26,28,33)

InChI-Schlüssel

PGDNXOPWONVEIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR-2/c-Met-IN-1 typically involves multi-step organic synthesis. The process often begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of VEGFR-2/c-Met-IN-1 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

VEGFR-2/c-Met-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific chemical transformations. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

VEGFR-2/c-Met-IN-1 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

VEGFR-2/c-Met-IN-1 exerts its effects by binding to the ATP-binding sites of both VEGFR-2 and c-Met receptors. This binding inhibits the kinase activity of these receptors, thereby blocking the downstream signaling pathways involved in angiogenesis and tumor growth. The inhibition of VEGFR-2 prevents the formation of new blood vessels, while the inhibition of c-Met disrupts cell proliferation and survival signals .

Vergleich Mit ähnlichen Verbindungen

Sorafenib

  • VEGFR-2 Inhibition : Sorafenib is a benchmark VEGFR-2 inhibitor with an IC50 of 48.16 nM , outperforming VEGFR-2/c-Met-IN-1 in single-target potency . However, it lacks c-Met inhibition, limiting its efficacy in c-Met-driven tumors.
  • Cytotoxicity: While less cytotoxic than compound 8d in hepatocellular carcinoma (HepG2 IC50 = 48.16 nM vs. 8d’s 2.43 µM), its mechanism is primarily antiangiogenic .

Compound 8d

  • VEGFR-2 Inhibition : IC50 = 55.4 nM , slightly weaker than sorafenib but stronger than VEGFR-2/c-Met-IN-1 .
  • Cytotoxicity : Exhibits superior antiproliferative effects (IC50 = 2.43–3.43 µM across three cancer lines) compared to sorafenib, likely due to apoptosis induction and cell-cycle arrest .

c-met-IN-1

  • c-Met Inhibition : IC50 = 1.1 nM , making it 67-fold more potent than VEGFR-2/c-Met-IN-1 for c-Met . However, its single-target design may limit utility in heterogeneous tumors.

Foretinib

  • Dual Inhibition : Molecular docking studies reveal Foretinib’s binding mode to VEGFR-2 is comparable to VEGFR-2/c-Met-IN-1 (RMSD = 1.01–1.2 Å), validating its use as a reference standard .

Advantages of Dual Inhibition

VEGFR-2/c-Met-IN-1’s dual mechanism addresses crosstalk between angiogenesis (VEGFR-2) and metastatic pathways (c-Met), which single-target agents like sorafenib or c-met-IN-1 cannot . While its VEGFR-2 IC50 is higher than sorafenib’s, its c-Met inhibition (IC50 = 74 nM) provides a synergistic antitumor effect, as demonstrated in compound 8d’s cytotoxicity despite moderate VEGFR-2 activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.